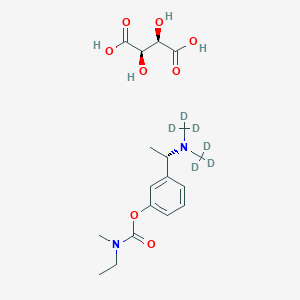
(S)-(-)-Carbidopa-d3 H2O (ring-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N2 Capture and Conversion into Ammonia
A study by Azofra et al. (2016) on transition metal carbides, including d3 series, demonstrates their potential in nitrogen (N2) capture and conversion into ammonia (NH3). The research highlights the spontaneous chemisorption energies of these carbides for N2, which are greater than those for CO2 and H2O in d3 and d4 MXenes, making them promising for catalytic conversion processes (Azofra et al., 2016).
Electrocatalytic Oxidation and Voltammetric Determination
Mazloum‐Ardakani et al. (2012) described the use of a carbon paste electrode modified with meso-tetrakis(3-methylphenyl) cobalt porphyrin (CP) and TiO2 nanoparticles for determining levodopa (LD) and carbidopa (CD). This study shows the potential application of these compounds in electrochemical sensors and analytical chemistry (Mazloum‐Ardakani et al., 2012).
Catalytic Epoxide Ring-Opening Selectivity
Research by Slot et al. (2021) on surface-modified Ti3C2T x MXenes, a family of two-dimensional carbides, suggests that these materials can serve as acid catalysts. The study emphasizes the utility of MXenes in the epoxide ring-opening reaction of styrene oxide, revealing the potential of d3 carbides in catalytic applications (Slot et al., 2021).
CO2 Conversion into Hydrocarbon Fuels
Li et al. (2016) conducted a study on 2D d2, d3, and d4 transition metal carbides as catalysts for CO2 conversion into hydrocarbon fuels. Their findings indicate that d3 carbides are particularly effective in CO2 conversion, offering promising results for their application in selective CO2 conversion into methane (CH4), thus highlighting the environmental and energy-related applications of these compounds (Li et al., 2016).
Energy Storage Applications
Anasori et al. (2017) reviewed the family of 2D transition metal carbides, nitrides, and carbonitrides (MXenes), discussing their synthesis, structure, properties, and potential applications in energy storage. This research showcases the adaptability of d3 carbides in various applications, including energy storage, due to their unique electronic and structural properties (Anasori et al., 2017).
Synthesis of Fluorinated Analogues of l-Carbidopa
Granados et al. (2018) explored the synthesis of fluorous enantiopure precursors of fluorinated analogues of l-carbidopa, a compound known to inhibit DOPA decarboxylase. This research highlights the application of carbidopa derivatives in the development of new drugs for Parkinson's disease, emphasizing the importance of such compounds in medicinal chemistry (Granados et al., 2018).
Safety And Hazards
Propiedades
Número CAS |
1276197-58-0 |
|---|---|
Nombre del producto |
(S)-(-)-Carbidopa-d3 H2O (ring-d3) |
Fórmula molecular |
C10H11D3N2O4.H2O |
Peso molecular |
247.27 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
28860-95-9 (unlabelled) |
Etiqueta |
Carbidopa Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












